4-アミノ-6-ヒドロキシピリミジン

説明

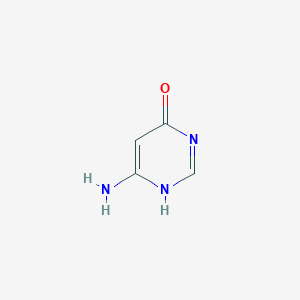

4-Amino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. It serves as a building block for the synthesis of more complex molecules and has been studied for its potential biological activities.

科学的研究の応用

4-Amino-6-hydroxypyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studies have explored its potential as an inhibitor of certain enzymes and its role in biochemical pathways.

Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.

Industry: This compound is utilized in the production of various agrochemicals and dyes

作用機序

Target of Action

4-Amino-6-hydroxypyrimidine is a type of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of 4-Amino-6-hydroxypyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, as these mediators play a crucial role in the inflammation process .

Biochemical Pathways

The inhibition of the aforementioned inflammatory mediators affects several biochemical pathways. These pathways are involved in the production and regulation of inflammation in the body. By inhibiting these mediators, 4-Amino-6-hydroxypyrimidine can potentially reduce inflammation and its associated symptoms .

Result of Action

The result of 4-Amino-6-hydroxypyrimidine’s action is a potential reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response, which may alleviate symptoms associated with inflammation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyrimidine can be achieved through several methods. One common approach involves the reaction of ammonia with an acid salt of a lower alkyl ester of beta-amino-beta-lower alkoxyacrylic acid. This reaction produces malonamamidine, which is then condensed with formamide in the presence of an alkali metal lower alkoxide to form 4-Amino-6-hydroxypyrimidine .

Industrial Production Methods: Industrial production of 4-Amino-6-hydroxypyrimidine often involves the use of efficient and scalable synthetic routes. One such method includes the removal of the mercapto group in 2-mercapto-4-amino-6-hydroxypyrimidine or the condensation of malonamamidine with ethyl formate. These methods have been optimized to improve yield and reduce the number of steps involved .

化学反応の分析

Types of Reactions: 4-Amino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other functionalized pyrimidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

類似化合物との比較

- 2-Amino-4,6-dihydroxypyrimidine

- 4,6-Diaminopyrimidine

- 2-Amino-4,6-dichloropyrimidine

Comparison: 4-Amino-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,6-dihydroxypyrimidine, it has a different reactivity profile, particularly in substitution reactions. 4,6-Diaminopyrimidine, on the other hand, lacks the hydroxyl group, which affects its solubility and interaction with biological targets. 2-Amino-4,6-dichloropyrimidine is more reactive in nucleophilic substitution reactions due to the presence of chlorine atoms .

生物活性

4-Amino-6-hydroxypyrimidine (4-AHP) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antiviral, anticonvulsant, and immunomodulatory effects. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of 4-AHP, supported by data tables and case studies.

Chemical Structure and Properties

4-Amino-6-hydroxypyrimidine is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 114.12 g/mol

This compound features an amino group at the 4-position and a hydroxyl group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

Antiviral Activity

Research indicates that derivatives of 4-AHP exhibit significant antiviral properties. For instance, studies have shown that certain substituted 4-amino-6-hydroxypyrimidine derivatives possess submicromolar potency against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Table 1: Antiviral Activity of 4-AHP Derivatives

| Compound | Virus Type | EC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| (R)-O-2-alkylated FPMPC 8b | HCMV | 0.094 | >100 | >1063 |

| Amidate Prodrug 10b | VZV | 0.54 | >100 | >185 |

These results suggest that modifications to the basic structure of 4-AHP can enhance its antiviral efficacy while maintaining low cytotoxicity .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of 4-AHP derivatives. One notable compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated significant anticonvulsant properties in animal models.

Case Study: Anticonvulsant Activity in Rats

In a study involving pentylenetetrazole-induced seizures in rats, the lead compound showed:

- Reduction in seizure frequency

- Increased latency period before seizures occurred

- Decreased mortality rate

The compound's mechanism was linked to its interaction with GABA receptors and carbonic anhydrase II, suggesting a multifaceted approach to seizure control .

Immunomodulatory Effects

4-AHP also exhibits immunomodulatory properties. It has been shown to inhibit the proliferation of immune cells such as lymphocytes and modulate cytokine production. For example, certain derivatives reduced tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide stimulation.

Table 2: Immunomodulatory Effects of 4-AHP Derivatives

| Compound | Immune Response Assay | Effect Observed |

|---|---|---|

| SCM9 | TNF-α production | Moderate suppression |

| SCM5 | Lymphocyte proliferation | Strong inhibition |

These findings indicate that 4-AHP derivatives may serve as potential therapeutic agents for autoimmune disorders and inflammatory conditions .

The biological activities of 4-AHP are attributed to its ability to interact with various molecular targets:

- Antiviral Mechanism : The compounds appear to inhibit viral replication through interference with viral nucleoside metabolism.

- Anticonvulsant Mechanism : Interaction with GABA receptors enhances inhibitory neurotransmission, thereby reducing seizure activity.

- Immunomodulatory Mechanism : The compounds modulate signaling pathways involved in immune cell activation, leading to decreased cytokine production and lymphocyte proliferation.

特性

IUPAC Name |

4-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLLTVIMFEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152404 | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-22-2 | |

| Record name | 6-Amino-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known biological activities of 4-Amino-6-hydroxypyrimidine?

A1: 4-Amino-6-hydroxypyrimidine has demonstrated interesting biological activities, particularly in the realm of immunomodulation. Studies have shown that it can influence delayed hypersensitivity responses, potentially acting as an immunostimulant under certain conditions. [, ] Furthermore, research indicates it can enhance the effectiveness of antibiotic therapy in experimental infection models, particularly when immunosuppression is a factor. []

Q2: How does 4-Amino-6-hydroxypyrimidine compare to other similar compounds in terms of its biological activity?

A2: When compared to other pyrimidine derivatives like methyluracil and oxymethyluracil, 4-Amino-6-hydroxypyrimidine exhibited weaker stimulation of skin repair in animals with burns under stress conditions. [] In contrast, in the context of antibiotic therapy efficacy, it sometimes displayed comparable or even superior effects compared to prodigiozan. []

Q3: Has 4-Amino-6-hydroxypyrimidine been investigated for its potential in treating specific diseases?

A3: While not extensively studied as a therapeutic agent itself, 4-Amino-6-hydroxypyrimidine shows promise in supporting other treatments. For instance, it has demonstrated the ability to increase survival rates and improve the efficacy of tobramycin therapy in mice with Staphylococcus infection against a backdrop of immunosuppression induced by prednisolone or imuran. []

Q4: What is the structural characterization of 4-Amino-6-hydroxypyrimidine?

A4: 4-Amino-6-hydroxypyrimidine is a substituted pyrimidine ring with an amino group at position 4 and a hydroxyl group at position 6.

Q5: Are there any green chemistry approaches to synthesizing 4-Amino-6-hydroxypyrimidine?

A5: Yes, recent research highlights the use of Raney Nickel for the dethiolation of 2-mercaptopyrimidine derivatives in aqueous solutions to produce various substituted pyrimidines, including 4-Amino-6-hydroxypyrimidine. [] This method avoids the use of organic solvents, making it a more environmentally friendly approach.

Q6: Beyond its potential in immunology and supporting antibiotic treatment, are there other research avenues being explored with 4-Amino-6-hydroxypyrimidine?

A6: The successful direct N-glycosidation of 4-Amino-6-hydroxypyrimidine to produce 6-hydroxycytidine (an isomer of cytidine) has been achieved. [] This opens up possibilities for exploring its role in nucleoside chemistry and potentially as a building block for modified nucleic acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。